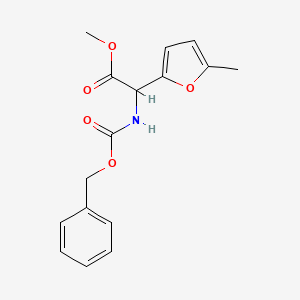![molecular formula C26H15N5O B13098906 2-[3-(1,3-Benzoxazol-2-yl)quinolin-7-yl]-2H-naphtho[1,2-d][1,2,3]triazole CAS No. 64887-44-1](/img/structure/B13098906.png)
2-[3-(1,3-Benzoxazol-2-yl)quinolin-7-yl]-2H-naphtho[1,2-d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole is an organic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphthotriazole moiety fused with a quinoline and benzo[d]oxazole ring system, making it a unique and intriguing molecule for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole typically involves multi-step reactions. One common method includes the reaction of benzotriazole derivatives with quinoline and benzo[d]oxazole precursors under basic conditions. The reaction is often carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and benzo[d]oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives .
Aplicaciones Científicas De Investigación
2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in the staining of biological samples, particularly for DNA and RNA visualization.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of 2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
7-(2H-Naphtho[1,2-d]triazol-2-yl)-3-phenyl-2-benzopyrone: Similar in structure but lacks the quinoline moiety.
2-(2H-Naphtho[1,2-d]triazol-2-yl)quinoline: Similar but does not contain the benzo[d]oxazole ring.
Uniqueness
2-(7-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)quinolin-3-yl)benzo[d]oxazole is unique due to its combination of three distinct ring systems, which confer specific chemical and physical properties. This structural complexity enhances its potential for diverse applications in various scientific fields .
Propiedades
Número CAS |
64887-44-1 |
|---|---|
Fórmula molecular |
C26H15N5O |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
2-(7-benzo[e]benzotriazol-2-ylquinolin-3-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C26H15N5O/c1-2-6-20-16(5-1)10-12-22-25(20)30-31(29-22)19-11-9-17-13-18(15-27-23(17)14-19)26-28-21-7-3-4-8-24(21)32-26/h1-15H |
Clave InChI |
AQPRVVZDECSMDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC5=NC=C(C=C5C=C4)C6=NC7=CC=CC=C7O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


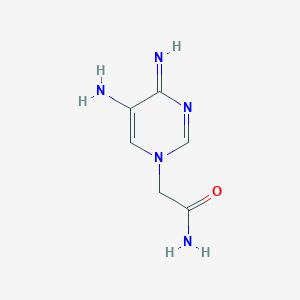


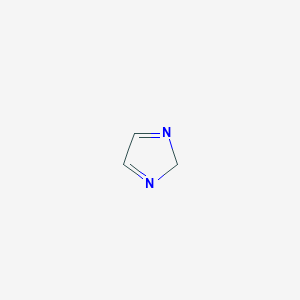
![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
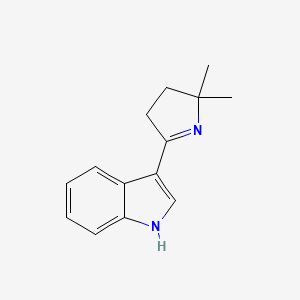
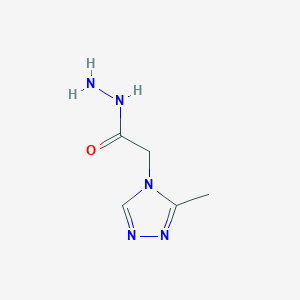
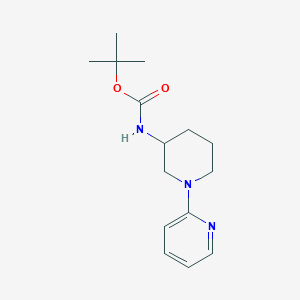
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
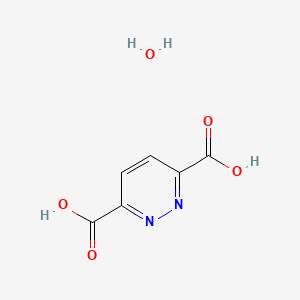

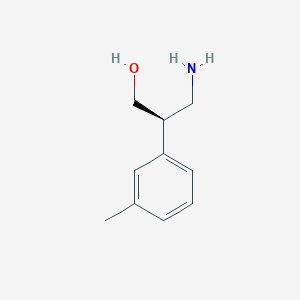
![7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13098897.png)
